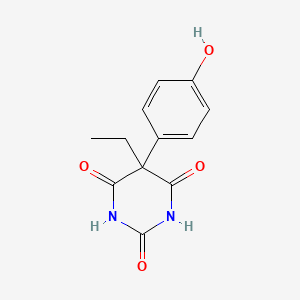
1,3-Difluoroacetone
Descripción general
Descripción
1,3-Difluoroacetone, also known as this compound, is a useful research compound. Its molecular formula is C3H4F2O and its molecular weight is 94.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21301. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Toxicology
1,3-Difluoroacetone, a metabolite of the pesticide ingredient 1,3-difluoro-2-propanol, shows significant biochemical toxicology implications. Rat kidney homogenates convert this compound to (−)‐erythro‐fluorocitrate, a process preceded by fluoride level elevation and followed by citrate accumulation. This conversion is a key step in the synthesis of this toxic compound (Menon, Feldwick, Noakes, & Mead, 2001).
Molecular Structure Analysis
The carbon-13 backbone structure of this compound has been determined using rotational spectra, providing critical insights into its molecular structure. This research helps in understanding the chemical properties and potential applications of this compound in various scientific fields (Grubbs, 2017).
Reactivity with Fluoromethyl Radicals
The study of reactions involving this compound and fluoromethyl radicals reveals important aspects of its reactivity. This knowledge is essential for applications in synthetic chemistry and understanding reaction kinetics in various industrial processes (Cadman & Owen, 1981).
Spectroscopy and Isomerism
This compound has been studied for its microwave spectral properties, providing insights into its molecular conformation and dipole moment. Understanding these properties is crucial for applications in molecular spectroscopy and in the design of materials and chemical compounds (Finnigan, Gillies, Suenram, Wilson, & Karlsson, 1975).
Synthesis of Fluorinated Compounds
This compound is used in the synthesis of various fluorinated compounds, such as methyl 2-(fluoromethyl)-3-fluoroalanine. This compound has applications in medicinal chemistry, highlighting the significance of this compound in synthesizing bioactive molecules (Davis, Reddy, Bental, & Deutsch, 1994).
Fluorinated Building Blocks
The versatility of this compound in synthesizing fluorinated heterocycles and aliphatic compounds demonstrates its importance as a building block in organic synthesis. Its application extends to synthesizing trifluoromethylated compounds, crucial in developing pharmaceuticals and agrochemicals (Lui, Marhold, & Rock, 1998).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
1,3-Difluoroacetone is known to be a metabolite of the pesticide Gliftor (1,3-difluoro-2-propanol) . In rat kidney homogenates, it has been shown to convert to (-)-erythro-fluorocitrate in the presence of coenzyme A, ATP, oxaloacetate, and Mg2+
Pharmacokinetics
It is known, however, that this compound has been identified in human blood , suggesting that it can be absorbed and distributed in the body
Result of Action
It is known that this compound is a metabolite of the pesticide gliftor (1,3-difluoro-2-propanol) , suggesting that it may have similar toxicological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a liquid at room temperature , and its physical state could affect its interaction with biological systems. Additionally, safety data suggests that measures should be taken to prevent static discharges when handling this compound , indicating that electrical charges could potentially influence its stability or efficacy
Análisis Bioquímico
Biochemical Properties
1,3-Difluoroacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as coenzyme A, ATP, and oxaloacetate. These interactions facilitate the conversion of this compound to (-)-erythro-fluorocitrate in vitro . This conversion is crucial as it highlights the compound’s involvement in metabolic pathways and its potential impact on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been identified in human blood, indicating its potential impact on human cells . Additionally, its presence in the human exposome suggests that it can alter cellular processes upon exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s conversion to (-)-erythro-fluorocitrate involves an NAD±dependent oxidation, which is a rate-limiting step in the synthesis of the toxic product . This mechanism underscores the compound’s ability to influence metabolic pathways and enzyme activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . Long-term studies have shown that this compound can lead to the accumulation of fluoride and citrate in vivo, indicating its potential long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound have been shown to result in the synthesis of (-)-erythro-fluorocitrate, which is associated with toxic effects such as elevated fluoride and citrate levels . These findings highlight the importance of dosage considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to (-)-erythro-fluorocitrate. This conversion is facilitated by enzymes such as coenzyme A and ATP . The compound’s involvement in these pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high water solubility and low log Kow value suggest that it can be readily transported within aqueous environments . These properties influence its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interactions with specific proteins and organelles direct it to particular cellular compartments, where it exerts its biochemical effects . This localization is crucial for understanding its role in cellular processes and its potential impact on cell function.
Propiedades
IUPAC Name |
1,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-14-5 | |
| Record name | 1,3-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 453-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?
A: this compound serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []
Q2: How does this compound contribute to understanding the kinetics of unimolecular reactions?
A: Studies using this compound, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []
Q3: What is the toxicological relevance of this compound?
A: this compound is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that this compound is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []
Q4: What spectroscopic data are available for characterizing this compound?
A: The conformational analysis and dipole moment of this compound have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in this compound. []
Q5: What are the implications of radical reactions involving this compound?
A: Photolysis studies of this compound, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)
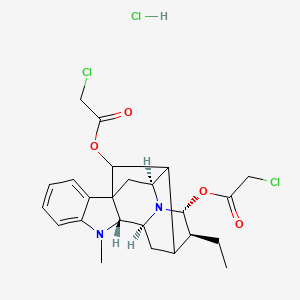
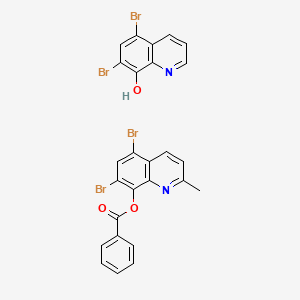

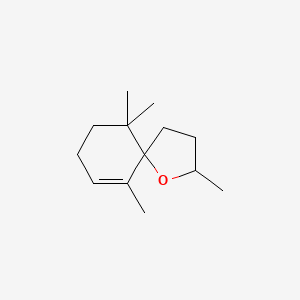
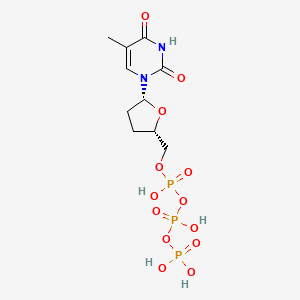
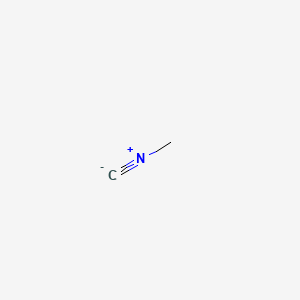

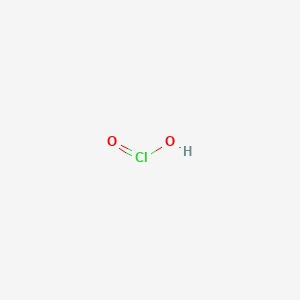

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1216403.png)
